N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide is a complex organic compound notable for its unique structure and potential biological activity. The compound features a tetrahydroquinoline moiety and a phenyl ring substituted with a methylthio group, indicating possible interactions with various biological targets. Its molecular formula is , and it has an approximate molecular weight of 370.5 g/mol.
The compound is synthesized through multi-step organic reactions, typically involving coupling reactions between specific starting materials. It is primarily of interest in medicinal chemistry due to its potential therapeutic applications, particularly in neurology and oncology.
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide can be classified as an oxalamide derivative. Oxalamides are known for their diverse biological activities and are often explored for their potential as drug candidates.
The synthesis of N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide typically involves the following steps:
The optimization of each synthetic step is crucial to achieving high yields and purity of the final product. Reaction conditions such as temperature, time, and concentration must be carefully controlled.
The molecular structure of N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide consists of:
The structural representation can be described using various notation systems:
InChI=1S/C20H26N2O2S/c1-3-21-15(24)20(25)22-12-10-18(23)16(14-8-6-7-9-17(14)12)19(21)4-5/h6-10H,3-5,11H2,1-2H3,(H,22,24)(H,23,25)
CCNC(=O)C(=O)NCCC1=CC=C(C=C1)N(C(C)=C(C(C)=C(C(C)=C(C(C)=C(C(C)=C(C(C)=C(C(C)=C(C(C)=C(C(C)=C(C(C)=C(C(C)=C(=O)))))
.N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide may participate in various chemical reactions typical of oxalamides:
The stability of the compound under different pH levels and temperatures can influence its reactivity. Detailed studies would be necessary to characterize these properties further .
The physical properties include:
Key chemical properties involve:
Further analytical techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) could provide comprehensive insights into its physical and chemical characteristics .
N1-(2-(1-ethyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)-N2-(3-(methylthio)phenyl)oxalamide has potential applications in various scientific fields:
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1